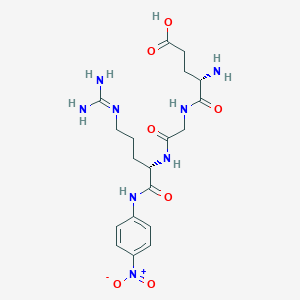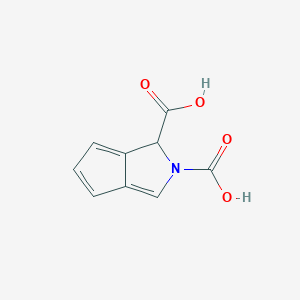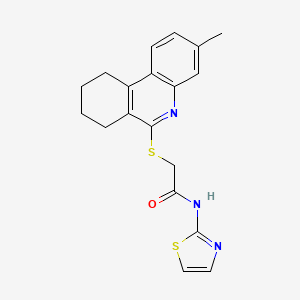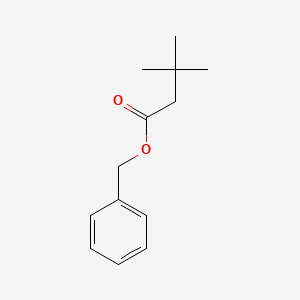
H-Glu-Gly-Arg-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Glu-Gly-Arg-pNA, also known as H-Glu-Gly-Arg-p-nitroaniline, is a synthetic peptide substrate used primarily in biochemical assays. This compound is composed of a sequence of amino acids (glutamic acid, glycine, and arginine) linked to a chromogenic group, p-nitroaniline. The chromogenic group allows for the detection and quantification of enzymatic activity through colorimetric methods, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (glycine and glutamic acid) are added sequentially through a series of coupling and deprotection steps. The chromogenic group, p-nitroaniline, is then attached to the N-terminal end of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of protective groups and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for research and commercial use.
化学反应分析
Types of Reactions
H-Glu-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases the chromogenic group, which can be detected colorimetrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a proteolytic enzyme, such as thrombin or factor Xa, and is carried out in an aqueous buffer solution at an optimal pH and temperature for the enzyme’s activity. The reaction conditions are carefully controlled to ensure accurate and reproducible results.
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be quantified using spectrophotometric methods. The intensity of the color is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics.
科学研究应用
H-Glu-Gly-Arg-pNA is widely used in scientific research for the quantification of proteolytic enzyme activity. Its applications span various fields, including:
Chemistry: Used in enzyme kinetics studies to understand the catalytic mechanisms of proteolytic enzymes.
Biology: Employed in assays to measure the activity of enzymes involved in blood coagulation and fibrinolysis.
Medicine: Utilized in diagnostic tests to detect abnormalities in blood clotting and to monitor anticoagulant therapy.
Industry: Applied in quality control processes for the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of H-Glu-Gly-Arg-pNA involves its recognition and binding by specific proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and p-nitroaniline, releasing the chromogenic group. This cleavage event is facilitated by the enzyme’s active site, which provides the necessary catalytic environment for the reaction to occur. The released p-nitroaniline can then be detected and quantified, providing a measure of the enzyme’s activity.
相似化合物的比较
H-Glu-Gly-Arg-pNA is one of several chromogenic substrates used for the detection of proteolytic enzyme activity. Similar compounds include:
H-Gly-Arg-pNA: A substrate for thrombin, which cleaves the Gly-Arg bond to release p-nitroaniline.
Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA: A substrate for factor Xa, used in the quantitative detection of factor Xa activity.
Z-D-Arg-Gly-Arg-pNA: Another substrate for factor Xa, used in colorimetric assays to measure enzyme activity.
This compound is unique in its specific amino acid sequence and its application in assays for enzymes involved in blood coagulation. Its ability to produce a measurable color change upon enzymatic cleavage makes it a valuable tool in both research and clinical settings.
属性
分子式 |
C19H28N8O7 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23)/t13-,14-/m0/s1 |
InChI 键 |
CAHPNBROIJUPKS-KBPBESRZSA-N |
手性 SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)


![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)

![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)





![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
